4-bromo-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole
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Overview
Description
4-bromo-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a sulfonyl azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Azetidine Formation: The azetidine ring is formed by reacting an appropriate amine with a halogenated precursor.
Sulfonylation: The azetidine ring is sulfonylated using 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base.
Coupling: The final step involves coupling the brominated pyrazole with the sulfonyl azetidine moiety under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom on the pyrazole ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonyl group.
Coupling Reactions: The compound can be used in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, along with bases like potassium carbonate, are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could produce various biaryl compounds.
Scientific Research Applications
4-bromo-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrazole ring may also interact with various enzymes, affecting their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-methyl-1H-pyrazole
- 4-bromo-1-fluoro-2-methylbenzene
- 4-bromo-1-fluoro-2-nitrobenzene
Uniqueness
4-bromo-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to the combination of its pyrazole ring, bromine atom, and sulfonyl azetidine moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-bromo-1-[[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFN3O2S/c1-10-4-13(16)2-3-14(10)22(20,21)19-7-11(8-19)6-18-9-12(15)5-17-18/h2-5,9,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXDYPMEGXVYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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